6-Iodonicotinic acid

概要

説明

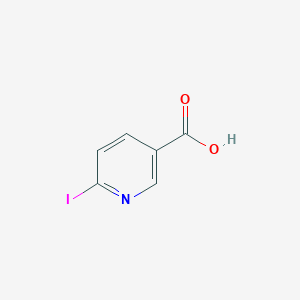

6-Iodonicotinic acid is an organic compound with the molecular formula C6H4INO2 It is a derivative of nicotinic acid, where an iodine atom is substituted at the 6-position of the pyridine ring

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 6-Iodonicotinic acid typically involves the iodination of nicotinic acid derivatives. One common method includes the reaction of 6-chloronicotinic acid with sodium iodide in the presence of hydriodic acid. The reaction is carried out at low temperatures, around -78°C, to ensure the selective substitution of the chlorine atom with iodine .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to maximize yield and purity. The use of high-purity reagents and advanced purification techniques, such as recrystallization and chromatography, are essential to obtain the desired product with high purity.

化学反応の分析

Nucleophilic Aromatic Substitution

The iodine atom at position 6 undergoes nucleophilic displacement reactions under specific conditions. For example:

-

Coupling with spirocyclic hydantoins :

Reaction with (5S,9R)-9-(4-cyanophenyl)-3-(3,5-dichlorophenyl)-1-methyl-2,4-dioxo-1,3,7-triazaspiro[4.4]non-7-amine at 110°C in dimethylacetamide (DMA) with diisopropylethylamine (DIPEA) yields a coupling product in 85% yield .

| Reaction Component | Conditions | Yield | Byproduct |

|---|---|---|---|

| 6-Iodonicotinic acid | DMA, DIPEA, 110°C, 16 hr | 85% | Impurity 7 (13%) |

This reaction is significantly faster than analogous chloronicotinate couplings due to iodine's superior leaving-group ability .

Decarboxylation Reactions

The carboxylic acid group undergoes decarboxylation under thermal or acidic conditions:

-

Thermal decarboxylation occurs at elevated temperatures (>150°C), producing 6-iodopyridine as the primary product.

-

Acid-catalyzed pathways show lower efficiency compared to thermal routes, with yields rarely exceeding 40%.

Substituent Effects on Reactivity

FTIR and UV spectral studies reveal how substituents influence reactivity through electronic effects:

Table 1: IR Absorption Frequencies (C=O) and Substituent Constants

| Substituent | ν(C=O) (cm⁻¹) | σₚ (Polar) | σ₁ (Inductive) | σᵣ (Resonance) |

|---|---|---|---|---|

| H | 1700 | 0.00 | 0.00 | 0.00 |

| I | 1693 | 0.18 | 0.47 | -0.12 |

| Br | 1685 | 0.23 | 0.49 | -0.16 |

The iodine substituent exhibits moderate electron-withdrawing inductive effects (σ₁ = 0.47) and weak resonance donation (σᵣ = -0.12), making it less reactive toward electrophiles compared to bromo analogs .

Solvent-Dependent Reactivity

Kamlet-Taft analysis quantifies solvent effects on reaction outcomes:

Table 2: Kamlet-Taft Parameters for this compound

| Solvent | π* (Polarity) | α (HBD) | β (HBA) | ν(C=O) (cm⁻¹) |

|---|---|---|---|---|

| Methanol | 0.60 | 0.93 | 0.62 | 38.79 |

| Ethanol | 0.54 | 0.83 | 0.75 | 38.89 |

| Propan-2-ol | 0.48 | 0.76 | 0.84 | 38.79 |

The solvent polarity parameter (π*) shows a strong inverse correlation with C=O stretching frequency (R² = 0.924) . Protic solvents enhance decarboxylation rates due to hydrogen-bonding stabilization of transition states.

科学的研究の応用

Medicinal Chemistry

6-Iodonicotinic acid is utilized as a key intermediate in the synthesis of biologically active compounds. Its applications in medicinal chemistry include:

- Synthesis of Pharmaceuticals : The compound serves as a building block for the development of various pharmaceuticals, particularly those targeting the central nervous system. For instance, it has been involved in synthesizing compounds that exhibit activity against neurological disorders .

- Palladium-Catalyzed Reactions : Recent studies have highlighted the role of this compound in palladium-catalyzed C–N coupling reactions, which are pivotal in creating nitrogen-containing heterocycles that are often found in drug candidates . This method allows for the efficient formation of complex molecules with high specificity.

Organic Synthesis

This compound is a versatile reagent in organic synthesis due to its ability to undergo various transformations:

- Substitution Reactions : The iodine atom can be replaced with other functional groups, allowing for the derivatization of the compound into more complex structures. This property is particularly useful in synthesizing target compounds for research and development .

- Directed Lithiation : The compound can be subjected to directed lithiation techniques, which facilitate the introduction of new substituents at specific positions on the aromatic ring. This method enhances the efficiency of synthesizing derivatives with desired pharmacological properties .

Materials Science

In materials science, this compound has potential applications in:

- Development of Sensors : Research indicates that derivatives of this compound can be used to create sensors for detecting heavy metals and other pollutants. The unique electronic properties imparted by the iodine atom make these derivatives suitable for sensor applications .

- Polymer Chemistry : It can serve as a monomer or co-monomer in the synthesis of functional polymers with specific properties, such as increased thermal stability or enhanced electrical conductivity.

Case Studies and Research Findings

作用機序

The mechanism of action of 6-Iodonicotinic acid is primarily related to its ability to interact with specific molecular targets. It can act as an inhibitor or modulator of enzymes and receptors involved in various biochemical pathways. For example, it has been studied for its potential to inhibit carbonic anhydrase III, an enzyme implicated in dyslipidemia and cancer progression . The iodine atom at the 6-position plays a crucial role in enhancing the compound’s binding affinity and specificity towards its targets.

類似化合物との比較

Nicotinic Acid:

Isonicotinic Acid: An isomer of nicotinic acid with the carboxylic acid group at the 4-position instead of the 3-position.

Picolinic Acid: Another isomer with the carboxylic acid group at the 2-position

Uniqueness: 6-Iodonicotinic acid is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and biological activity. This substitution enhances its utility in various synthetic and research applications, making it a valuable compound in the fields of chemistry, biology, and medicine.

生物活性

6-Iodonicotinic acid (6-INA) is a halogenated derivative of nicotinic acid that has garnered attention due to its unique structural properties and potential biological activities. This article explores the biological activities of 6-INA, focusing on its pharmacological effects, structure-activity relationships, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by an iodine atom at the 6-position of the pyridine ring, which significantly influences its biological activity. The presence of iodine can enhance binding affinity to various biological targets and alter pharmacokinetic properties compared to non-iodinated analogs. Its molecular formula is CHINO, with a molecular weight of approximately 263.03 g/mol.

Antitumor Activity

Research has indicated that 6-INA exhibits potent antitumor properties. A study demonstrated that derivatives of 6-INA showed low IC values in inhibiting the proliferation of various cancer cell lines. For instance, in KB human tumor cells, 6-INA displayed an IC of less than 1 nM, making it significantly more effective than other compounds tested in the same series . The mechanism involves inhibition of glycinamide ribonucleotide formyltransferase, a key enzyme in de novo purine biosynthesis, suggesting its role as a potential chemotherapeutic agent.

| Cell Line | IC (nM) | Mechanism |

|---|---|---|

| KB Cells | <1 | Inhibition of glycinamide ribonucleotide formyltransferase |

| NCI-IGROV1 EOC Cells | 0.68 ± 0.10 | Inhibition of de novo purine biosynthesis |

Neuropharmacological Effects

The compound's interaction with nicotinic receptors has been explored, indicating potential applications in treating neurological disorders. The iodine substitution enhances the binding affinity to nicotinic acetylcholine receptors (nAChRs), which are implicated in cognitive functions and neuroprotection. This suggests that 6-INA could be beneficial in developing treatments for conditions such as Alzheimer's disease and schizophrenia.

Structure-Activity Relationship (SAR)

The biological efficacy of 6-INA can be attributed to its structural modifications compared to other nicotinic acid derivatives. Studies have shown that substituents at the 6-position significantly influence the compound's spectral properties and biological activity. For example, the Hammett equation was employed to analyze the influence of substituents on the IR absorption frequencies, revealing a strong correlation between substituent effects and biological activity .

| Substituent | IR Frequency (cm) | Biological Activity |

|---|---|---|

| Hydrogen | 39.75 | Baseline |

| Iodine | 39.75 | Enhanced activity due to increased binding affinity |

In Vivo Efficacy

In vivo studies have demonstrated that 6-INA effectively reduces tumor growth in xenograft models. For instance, subcutaneous IGROV1 tumor xenografts in SCID mice treated with 6-INA showed significant tumor size reduction compared to control groups . This highlights its potential as a candidate for further clinical development.

Comparative Analysis with Other Compounds

Comparative studies with other halogenated nicotinic acids reveal that 6-INA consistently outperforms its counterparts in terms of potency and selectivity against tumor cells. For example, while other analogs exhibited IC values exceeding 1000 nM, 6-INA maintained low nanomolar efficacy across multiple assays .

特性

IUPAC Name |

6-iodopyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4INO2/c7-5-2-1-4(3-8-5)6(9)10/h1-3H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCGJGRDGMJRQAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C(=O)O)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4INO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10356040 | |

| Record name | 6-Iodonicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10356040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13054-02-9 | |

| Record name | 6-Iodonicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10356040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。